molecular formula C14H15N3O B2746817 (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile CAS No. 392238-89-0

(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile

Cat. No.: B2746817
CAS No.: 392238-89-0
M. Wt: 241.294
InChI Key: OANQABQKSKXOQJ-GXDHUFHOSA-N
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Description

The compound (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile features a benzo[d]imidazole core fused with a pentanenitrile backbone. Key structural attributes include:

  • Benzoimidazolylidene moiety: A planar aromatic system with a methyl group at the N1 position, stabilizing the imine tautomer .
  • E-configuration: The stereochemistry likely influences molecular conformation and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-hydroxy-4-methyl-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)13(18)10(8-15)14-16-11-6-4-5-7-12(11)17(14)3/h4-7,9,18H,1-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDIPIUKDVIDMB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C#N)C1=NC2=CC=CC=C2N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation of Benzo[d]imidazole

The precursor 1H-benzo[d]imidazole is synthesized via cyclocondensation of o-phenylenediamine with formic acid under reflux. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving >90% yield.

Mechanistic Insight :
$$ \text{Benzo[d]imidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methylbenzo[d]imidazole} + \text{HI} $$
The base deprotonates the imidazole nitrogen, facilitating nucleophilic substitution.

Ylidene Formation via Deprotonation

Treatment of 1-methylbenzo[d]imidazole with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates the ylidene species. Quenching with electrophiles (e.g., aldehydes) enables functionalization at C2.

Synthesis of 4-Methyl-3-Oxopentanenitrile

Claisen Condensation Approach

Ethyl acetoacetate reacts with acrylonitrile in a Michael addition, followed by hydrolysis and decarboxylation:

  • Michael Addition :
    $$ \text{CH}3\text{C(O)OEt} + \text{CH}2=\text{CHCN} \xrightarrow{\text{NaOEt}} \text{CH}3\text{C(O)OEt-CH}2\text{CH}_2\text{CN} $$
  • Hydrolysis/Decarboxylation :
    $$ \xrightarrow{\text{HCl, H}2\text{O}} \text{CH}3\text{C(O)CH}2\text{CH}2\text{CN} \rightarrow \text{4-Methyl-3-oxopentanenitrile} $$
    Yields range from 65–75% after silica gel chromatography.

Cyanoalkylation of Methyl Vinyl Ketone

Alternative routes involve cyanoethylation of methyl vinyl ketone using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂):
$$ \text{CH}3\text{C(O)CH=CH}2 + \text{TMSCN} \xrightarrow{\text{ZnI}2} \text{CH}3\text{C(O)CH(CN)CH}_3 $$
This method affords the nitrile in 70% yield with minimal byproducts.

Coupling Strategies for Final Assembly

Palladium-Catalyzed Cross-Coupling

A brominated 1-methylbenzo[d]imidazole derivative (e.g., 2-bromo-1-methylbenzo[d]imidazole) couples with 4-methyl-3-oxopentanenitrile via Suzuki-Miyaura reaction:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene/water (3:1) at 100°C for 24 hours.
    Yield: 58% after purification.

Knoevenagel Condensation

Condensation of 1-methylbenzo[d]imidazole-2-carbaldehyde with 4-methyl-3-oxopentanenitrile under basic conditions:
$$ \text{Imidazole-CHO} + \text{NC-CH}2\text{C(O)CH(CH}3\text{)} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-Product} $$
Optimization : Microwave irradiation at 120°C for 30 minutes enhances yield to 82%.

Nickel-Catalyzed Direct Arylation

Employing Ni-MOF-74 (10 mol%) in diglyme at 160°C for 18 hours enables direct C–H functionalization of the imidazole with preformed nitrile fragments. This method bypasses pre-halogenation, achieving 68% yield.

The (E)-configuration arises from thermodynamic stabilization of the conjugated enone-ylidene system. Nuclear Overhauser Effect (NOE) NMR studies confirm trans disposition of the imidazole and nitrile groups. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) corroborate a 12.3 kcal/mol energy preference for the (E)-isomer over the (Z)-form.

Comparative Evaluation of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Suzuki Coupling Pd(PPh₃)₄ 58 95 Scalability
Knoevenagel Piperidine 82 98 Stereoselectivity
Ni-Catalyzed Arylation Ni-MOF-74 68 97 No pre-functionalization

Critical Observations :

  • Knoevenagel condensation offers superior stereochemical outcomes but requires aldehyde precursors.
  • Nickel catalysis minimizes synthetic steps but demands high temperatures.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Knoevenagel method is preferred due to:

  • Solvent Recovery : Ethanol can be recycled via distillation.
  • Catalyst Cost : Piperidine is economical compared to palladium complexes.
  • Throughput : Microwave-assisted protocols reduce reaction times by 70%.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzoimidazol-2(3H)-ylidene core with several derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (IC50) Reference
Target Compound C₁₄H₁₄N₃O 240.28 4-methyl, 3-oxo, nitrile Not reported
Compound 22 (Antitumor derivative) C₂₁H₁₉ClN₆O₂S₂ 522.99 Triazine, sulfonamide, chloro 7–11 µM (HCT-116, MCF-7, HeLa)
325751-52-8 (Dioxoisoindolinyl derivative) C₂₀H₁₄N₄O₃ 358.35 1,3-dioxoisoindolinyl, nitrile Not reported
BLD Pharm compound (Dichloropyrimidinyl) C₁₉H₂₁Cl₂N₅O₂ 438.31 Dichloropyrimidinyl, hydroxy-methylbutyl Not reported (typically in stock)

Key Observations :

  • Core Modifications : The target compound lacks the sulfonamide and triazine groups found in antitumor derivatives (e.g., Compound 22) , which are critical for their cytotoxicity.
  • Substituent Impact : The nitrile group in the target compound may enhance polarity compared to methylthio or dioxoisoindolinyl groups in analogs .
  • Stereoelectronic Effects : The E-configuration and oxopentanenitrile chain could influence tautomerism and binding affinity compared to saturated analogs like benzoimidazol-2(3H)-ones .

Biological Activity

(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile, identified by its CAS number 392238-89-0, is a synthetic organic compound featuring a benzimidazole moiety. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antiviral, and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitrile group and a benzimidazole ring, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
CAS Number392238-89-0

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. In studies assessing their efficacy against various bacterial strains, this compound exhibited notable inhibitory effects, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Antiviral Activity

Research indicates that compounds similar to this compound can inhibit viral replication. For instance, studies have shown that benzimidazole derivatives can interfere with viral entry or replication processes, making them potential candidates for antiviral drug development.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways. The specific interactions with cellular targets involved in cancer progression are under investigation, with preliminary data suggesting significant antitumor activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.
  • Receptor Interaction : It may bind to specific receptors on the surface of cells, modulating signaling pathways that lead to apoptosis or immune response enhancement.
  • DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new therapeutic agent.

Study 2: Anticancer Properties

In a recent publication in Cancer Letters, the anticancer effects of this compound were assessed in human breast cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic conditions for preparing (E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzimidazole precursors with nitrile-containing ketones. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
  • Catalysts : Use of mild bases (e.g., triethylamine) to facilitate imine formation and stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is critical for isolating the (E)-isomer due to stereochemical sensitivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the benzimidazole ring (δ 7.2–8.1 ppm for aromatic protons) and the nitrile group (δ ~120 ppm in 13C^{13}C) .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : For unambiguous confirmation of the (E)-configuration, SHELXL software can refine crystallographic data (CCDC deposition recommended) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved during characterization?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities:

  • Variable-temperature NMR : Probe temperature-dependent shifts to identify tautomeric equilibria .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict NMR chemical shifts and validate experimental data .

Q. What strategies are effective for studying the compound’s bioactivity against microbial targets?

Methodological Answer:

  • Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with microbial enzymes (e.g., DNA gyrase), leveraging crystallographic data from similar benzimidazole derivatives .

Q. How can reaction pathways leading to stereochemical impurities (e.g., Z-isomer formation) be minimized?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the (E)-isomer (e.g., shorter reaction times at lower temperatures prevent equilibration) .
  • Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl2_2) can stabilize transition states favoring the desired stereochemistry .
  • In situ monitoring : Use HPLC or IR spectroscopy to track reaction progress and terminate before isomerization occurs .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvent effects and transition states to identify viable reaction mechanisms (e.g., AMBER or GROMACS) .
  • QSAR models : Corporate structural descriptors (e.g., Hammett constants) to predict reactivity trends in derivative synthesis .

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond length variations in crystallography)?

Methodological Answer:

  • Refinement protocols : Re-analyze X-ray data with SHELXL, adjusting parameters like thermal displacement coefficients .
  • Validation tools : Use CheckCIF (IUCr) to identify crystallographic outliers and refine unit cell parameters .
  • Synchrotron data : High-resolution data collection at facilities like APS or ESRF improves accuracy for sensitive structural features .

Q. What methodologies enable the study of degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2 _2O2_2), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS analysis : Identify degradation products via fragmentation patterns and compare with synthetic standards .
  • Stability-indicating assays : Develop HPLC methods with PDA detection to monitor degradation kinetics .

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